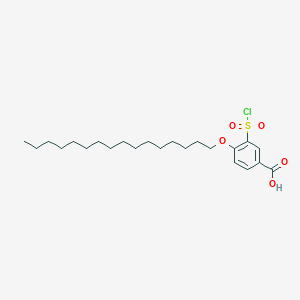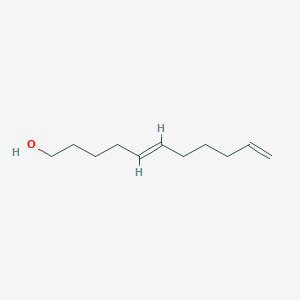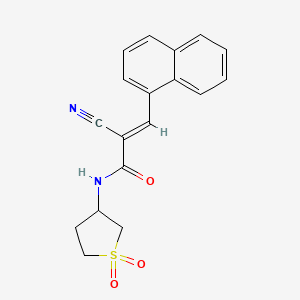
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is a chemical compound with the molecular formula C23H37ClO5S and a molecular weight of 461.065 g/mol . This compound is known for its unique structure, which includes a chlorosulfonyl group and a long hexadecyloxy chain attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid typically involves the chlorosulfonation of 4-hexadecyloxybenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Preparation of 4-Hexadecyloxybenzoic Acid: This precursor is synthesized by reacting hexadecanol with 4-hydroxybenzoic acid in the presence of a dehydrating agent.
Chlorosulfonation: The 4-hexadecyloxybenzoic acid is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 3-position of the benzoic acid ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Water or aqueous base (e.g., sodium hydroxide) is used for hydrolysis reactions.
Major Products
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Derivatives: Formed by reacting with alcohols.
Sulfonothioate Derivatives: Formed by reacting with thiols.
Sulfonic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino groups in proteins, to form stable sulfonamide bonds. This reactivity makes it useful for modifying biomolecules and studying enzyme inhibition . The long hexadecyloxy chain also contributes to its unique properties, such as its ability to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
- 3-Chlorosulfonyl-4-fluoro-benzoic acid
- 4-Bromo-3-(chlorosulfonyl)benzoic acid
- 5-(Chlorosulfonyl)-2-methoxybenzoic acid
Uniqueness
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is unique due to its long hexadecyloxy chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in the study of membrane-associated processes and the development of liquid crystalline materials .
Propriétés
Numéro CAS |
2488-47-3 |
|---|---|
Formule moléculaire |
C23H37ClO5S |
Poids moléculaire |
461.1 g/mol |
Nom IUPAC |
3-chlorosulfonyl-4-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-21-17-16-20(23(25)26)19-22(21)30(24,27)28/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
Clé InChI |
CMEPMTUFLQRHDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11963045.png)



methanone](/img/structure/B11963069.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963072.png)






